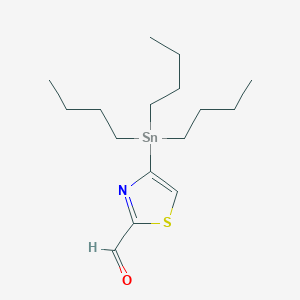

2-Formyl-4-(tributylstannyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the CAS Number: 231278-14-1 . It has a molecular weight of 403.2 and its Inchi Code is 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . . It is in liquid form .

Molecular Structure Analysis

The molecular structure of 2-Formyl-4-(tributylstannyl)thiazole is represented by the Inchi Code 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and tin (Sn) atoms.Physical And Chemical Properties Analysis

2-Formyl-4-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 403.2 . .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

- Stille Cross-Coupling Reactions: A related compound, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, serves as a reagent for the preparation of 5-aryl- and 5-heteroaryl-1H-tetrazoles via the Stille palladium-catalyzed cross-coupling reaction. This method highlights the utility of tributylstannyl moieties in facilitating cross-coupling reactions, offering a pathway to diverse heteroaromatic compounds with potential applications in drug discovery and materials science (Bookser, 2000).

Medicinal Chemistry

Anticancer and Antimicrobial Agents

Research has led to the synthesis of new compounds bearing the thiazole and thiazolidinone scaffolds, demonstrating significant anti-inflammatory and antimicrobial activities. These findings underscore the thiazole moiety's potential in developing new therapeutic agents. For instance, compounds incorporating thiazole and thiazolidinone have shown better anti-inflammatory activity than the reference drug Celecoxib, indicating the structural importance of thiazole in bioactive molecules (Khillare et al., 2014).

Antibacterial Activity

Another study focused on synthesizing new series of heterocyclic compounds containing the thiazole moiety, which exhibited promising antibacterial activity against various bacterial strains. This highlights thiazole derivatives' potential as scaffolds in antibiotic drug development (Abdel‐Galil et al., 2018).

Materials Science

- Semiconductors for Plastic Electronics: Thiazolo[5,4-d]thiazoles, compounds closely related to 2-Formyl-4-(tributylstannyl)thiazole, are highlighted as promising building blocks in the synthesis of semiconductors for organic electronics. Their electron-deficient nature and rigid planar structure facilitate efficient π–π overlap, crucial for high-performance organic semiconductors used in photovoltaics and other electronic applications (Bevk et al., 2013).

Corrosion Inhibition

- Corrosion Inhibitors for Metals: Thiazoles have been explored for their corrosion inhibition properties, particularly for protecting metals in acidic environments. For instance, compounds containing the thiazole moiety have demonstrated high efficiency as corrosion inhibitors for copper, suggesting potential industrial applications in metal preservation (Farahati et al., 2019).

Safety And Hazards

The safety information for 2-Formyl-4-(tributylstannyl)thiazole includes several hazard statements: H301, H302, H312, H315, H319, H332, H335, H410 . The precautionary statements include P261, P262, P264, P270, P273, P280 . The compound is labeled with the signal word “Danger” and the pictograms GHS06, GHS07, GHS09 .

Eigenschaften

IUPAC Name |

4-tributylstannyl-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNXZUKRZWHDGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NOSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586025 |

Source

|

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-(tributylstannyl)thiazole | |

CAS RN |

231278-14-1 |

Source

|

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)